molecular formula C10H12O3 B12365739 4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

4-Oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12365739
M. Wt: 180.20 g/mol
InChI Key: NZXQGVAHKFAAHP-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, also known as chromone-3-carboxaldehyde, is a derivative of chromone compounds. These compounds are heterocyclic and contain oxygen, with a γ-pyrone nucleus fused to a benzene ring. Chromones are known for their interesting biological properties, including antifungal, antiallergic, antiviral, antihypertensive, and anticancer activities .

Preparation Methods

The synthesis of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves several steps. One common method includes the preparation of substituted phenol derivatives using Suzuki coupling reactions, followed by Fries rearrangement with aluminum chloride to obtain 2-acetylphenol. This intermediate is then further processed to yield the desired compound .

Industrial production methods often involve the use of various metal chelates. For instance, complexes of manganese, cobalt, nickel, copper, and zinc with 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, have been synthesized and characterized using techniques such as elemental analysis, infrared and UV spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, involves its interaction with various molecular targets and pathways. For instance, it can act as an electrophile due to its α,β-unsaturated carbonyl functionality, allowing it to participate in nucleophilic addition reactions. Additionally, its ability to form pyrylium betaine structures in the presence of appropriate reagents makes it versatile in various chemical reactions .

Comparison with Similar Compounds

4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, can be compared with other similar compounds, such as:

The uniqueness of 4H-1-Benzopyran-3-carboxaldehyde, 4-oxo-, lies in its versatile reactivity and wide range of applications in various fields of research and industry.

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C10H12O3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h5-6,8-9H,1-4H2

InChI Key

NZXQGVAHKFAAHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)C(=CO2)C=O

Origin of Product

United States

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